1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is a complex organic compound characterized by its tetrazole, fluorophenyl, and sulfonyl groups. The presence of these functional groups imbues the compound with unique chemical properties, making it useful in various scientific research applications. This article aims to delve into the synthesis, reactions, applications, mechanism of action, and comparative analysis of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One potential route starts with the preparation of the 4-fluorophenyl tetrazole moiety through the cyclization of 4-fluorobenzyl azide with sodium azide under acidic conditions. This intermediate is then subjected to a nucleophilic substitution reaction with a piperazine derivative containing a sulfonyl group tethered to tetrahydronaphthalene. Reactions are carried out under controlled temperatures, and the use of catalysts or solvents like acetonitrile or dimethyl sulfoxide can enhance the reaction yields.
Industrial Production Methods
In an industrial setting, large-scale synthesis of this compound would necessitate optimization of each reaction step to ensure safety, cost-effectiveness, and high yield. Techniques like continuous flow reactors, microwave-assisted synthesis, and automation of reaction steps may be employed. Ensuring the purity of intermediates and final product through purification techniques such as recrystallization, column chromatography, and HPLC (High Performance Liquid Chromatography) is also paramount.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine undergoes a variety of chemical reactions:
Oxidation: : The sulfonyl group can undergo oxidative cleavage.
Reduction: : The compound can be reduced under catalytic hydrogenation conditions, potentially affecting the tetrazole ring.
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrogen for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various electrophiles for substitution reactions. Reaction conditions are finely tuned to avoid decomposing the sensitive tetrazole ring.
Major Products
Major products formed from these reactions include various derivatives where functional groups have been transformed, offering insight into the compound's stability and reactivity under different chemical environments.
Scientific Research Applications
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is utilized in diverse fields:
Chemistry: : It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : Its structural features make it a candidate for studying enzyme inhibition, particularly those involved in metabolic pathways.
Medicine: : Research has explored its potential as a pharmacophore in drug development, targeting conditions such as inflammation, cancer, and neurodegenerative diseases.
Industry: : Due to its unique structural features, it may find use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets, including enzymes and receptors. The tetrazole ring, known for mimicking carboxylate groups, allows the compound to bind to enzyme active sites, potentially inhibiting their activity. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the sulfonyl group can form hydrogen bonds with target molecules. Pathways involved include inhibition of specific enzymes in metabolic pathways, disruption of protein-protein interactions, and modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-1H-tetrazole: : Lacks the sulfonyl-piperazine moiety, offering different reactivity and application profile.
4-(5-tetrazolylmethyl)piperazine-1-sulfonyl chloride: : Similar backbone but different substituents, affecting its chemical behavior.
Tetrahydronaphthalene derivatives: : Share the tetrahydronaphthalene core but differ in functional groups, leading to varied applications.
Highlighting Uniqueness
There you have it—a comprehensive dive into the world of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine. Fascinating stuff, right?
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2S/c23-19-6-8-20(9-7-19)29-22(24-25-26-29)16-27-11-13-28(14-12-27)32(30,31)21-10-5-17-3-1-2-4-18(17)15-21/h5-10,15H,1-4,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWVHXIUFXBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.